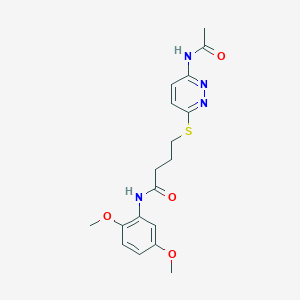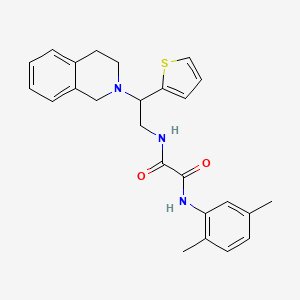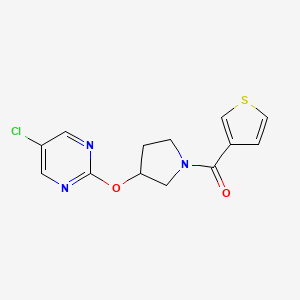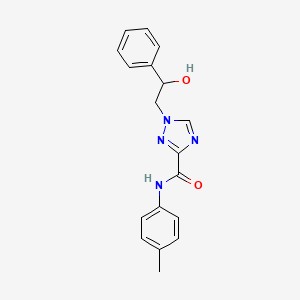
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibition
A novel series of butanamides, including those with structures similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, were found to be potent dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds showed potential in reducing blood glucose levels, suggesting their application in the treatment of type 2 diabetes (Nitta et al., 2012).
Antioxidant Properties
Research on compounds structurally related to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide revealed their notable antioxidant activities. These compounds were synthesized and assessed for their ability to protect against oxidative stress, a crucial factor in various diseases (Dovbnya et al., 2022).
Antitumor Activity
Several studies have investigated the antitumor activities of butanamide derivatives. These compounds have shown promising results against various cancer cell lines, including human cervical and lung cancer. Their mechanism involves inducing apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Wu et al., 2017).
Anticonvulsant Activity
Research on butanamide derivatives, including those structurally similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, has shown their potential as anticonvulsant agents. These compounds have demonstrated effectiveness in preclinical seizure models, suggesting their use in treating epilepsy (Kamiński et al., 2015).
Antimicrobial Properties
Butanamide derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against various microbial species, indicating their potential use in developing new antibiotics (Shelke, 2020).
Neuroprotective Activities
Certain butanamide derivatives, akin to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, exhibit neuroprotective properties. These compounds have been shown to protect neurons against damage from free radicals and may be useful in treating neurodegenerative diseases (González-Muñoz et al., 2011).
Gastric Acid Antisecretory Activity
Some butanamides have been studied for their gastric acid antisecretory activity. These compounds showed potential in inhibiting gastric acid secretion, suggesting their application in treating gastric ulcers and related conditions (Ueda et al., 1991).
Propiedades
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-16-8-9-18(22-21-16)27-10-4-5-17(24)20-14-11-13(25-2)6-7-15(14)26-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWPJVCNLGUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)


![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)



![(Z)-5-((Z)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2438460.png)
![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2438466.png)